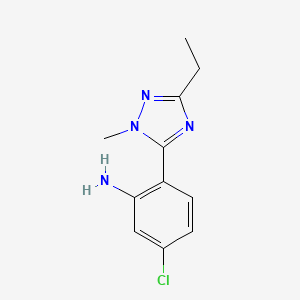
2-(2-Methoxyethoxy)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyethoxy)cyclohexan-1-amine is an organic compound with the molecular formula C9H19NO2. It is characterized by a cyclohexane ring substituted with an amine group and a 2-(2-methoxyethoxy) group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 2-(2-methoxyethoxy)ethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by integrating multiple reaction steps into a single continuous process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethoxy)cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclohexane derivatives .
Applications De Recherche Scientifique
2-(2-Methoxyethoxy)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethoxy)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methoxyethoxy)ethanamine: This compound has a similar structure but lacks the cyclohexane ring, making it less sterically hindered.
2-(2-(2-Methoxyethoxy)ethoxy)ethanamine: This compound has an additional ethoxy group, increasing its molecular weight and potential interactions.
Uniqueness
2-(2-Methoxyethoxy)cyclohexan-1-amine is unique due to its combination of a cyclohexane ring and a 2-(2-methoxyethoxy) group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
2-(2-methoxyethoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C9H19NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h8-9H,2-7,10H2,1H3 |
Clé InChI |
JOZSAZCGWGBUCD-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1CCCCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,3-thiazol-5-yl)propanoic acid](/img/structure/B13620990.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B13621002.png)
![tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)

![1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13621018.png)

![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)




